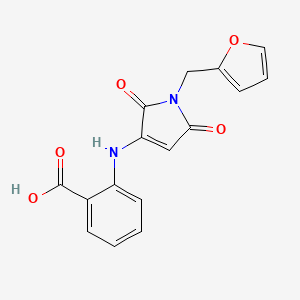

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid

Description

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring, a pyrrole ring, and a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Properties

IUPAC Name |

2-[[1-(furan-2-ylmethyl)-2,5-dioxopyrrol-3-yl]amino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O5/c19-14-8-13(15(20)18(14)9-10-4-3-7-23-10)17-12-6-2-1-5-11(12)16(21)22/h1-8,17H,9H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDGRTMTYKBVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=O)N(C2=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid typically involves multiple steps, including the formation of the furan and pyrrole rings, followed by their coupling with the benzoic acid derivative. One common method involves the use of Suzuki–Miyaura cross-coupling reactions, which are known for their mild reaction conditions and high efficiency . The reaction conditions often include the use of palladium catalysts, boron reagents, and appropriate solvents.

Industrial Production Methods

Industrial production of this compound may involve the use of biorefineries, where biomass-derived furan platform chemicals are utilized . This approach is environmentally friendly and sustainable, aligning with the principles of green chemistry.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The compound can be reduced under specific conditions to yield different products.

Substitution: The benzoic acid moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for cross-coupling reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid .

Scientific Research Applications

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its biological activities.

Industry: Utilized in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The furan and pyrrole rings are known to interact with enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

2-amino benzoic acid derivatives: Known for their antimicrobial and anticancer activities.

Furan derivatives: Exhibit a wide range of biological activities, including antibacterial and antifungal properties.

Uniqueness

What sets 2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid apart is its unique combination of furan, pyrrole, and benzoic acid moieties, which confer a distinct set of chemical and biological properties

Biological Activity

2-((1-(furan-2-ylmethyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino)benzoic acid is a complex organic compound characterized by its unique structural features, including a benzoic acid moiety and a pyrrole derivative containing a furan group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C16H12N2O5, with a molecular weight of 312.28 g/mol. The presence of functional groups such as amines and carbonyls suggests diverse reactivity and potential for biological interaction.

| Property | Value |

|---|---|

| Molecular Formula | C16H12N2O5 |

| Molecular Weight | 312.28 g/mol |

| Structure | Structure |

Biological Activities

Preliminary studies indicate that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : The compound's structural features may contribute to its potential as an anticancer agent. Similar pyrrole derivatives have shown significant cytotoxicity against various cancer cell lines, indicating that this compound could also possess similar properties.

- Antibacterial Properties : Nitrogen heterocycles like pyrroles are often integral to the structure of antibacterial agents. Research has demonstrated that derivatives of furan and pyrrole can exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : Compounds with benzoic acid moieties frequently display anti-inflammatory properties. The ability to modulate inflammatory pathways may be a critical aspect of the biological activity of this compound.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of pyrrole derivatives on human cancer cell lines, revealing that specific substitutions on the pyrrole ring significantly enhance anticancer activity. For instance, compounds with electron-withdrawing groups exhibited lower IC50 values compared to their counterparts without such substitutions .

Study 2: Antibacterial Efficacy

Research on pyrrole-benzamide derivatives indicated that these compounds displayed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli. The presence of a furan moiety in these compounds was linked to increased antibacterial efficacy .

Mechanistic Insights

The mechanism of action for the biological activities of this compound may involve several pathways:

- Cell Cycle Arrest : Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Inhibition of Protein Kinases : Some pyrrole derivatives inhibit specific protein kinases involved in cancer progression.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.